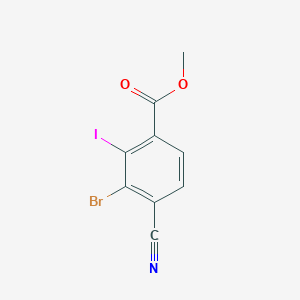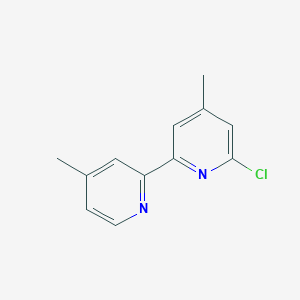
6-Chloro-4,4'-dimethyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4,4’-dimethyl-2,2’-bipyridine is a bipyridine derivative characterized by the presence of a chlorine atom at the 6-position and two methyl groups at the 4,4’-positions of the bipyridine structure. Bipyridines are a class of compounds known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,4’-dimethyl-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dimethyl-2,2’-bipyridine.
Industrial Production Methods
While specific industrial production methods for 6-Chloro-4,4’-dimethyl-2,2’-bipyridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4,4’-dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Complexation Reactions: The compound forms stable complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Complexation: Metal salts such as palladium(II) chloride (PdCl2) or copper(II) sulfate (CuSO4) are commonly used to form metal complexes.
Major Products
Aplicaciones Científicas De Investigación
6-Chloro-4,4’-dimethyl-2,2’-bipyridine has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Material Science: The compound is used in the synthesis of materials with unique electronic and optical properties.
Biological Studies: Research is conducted to explore its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Investigations into its potential as a pharmacophore for drug development.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4,4’-dimethyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, influencing reaction pathways and enhancing reaction rates .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Lacks the chlorine atom at the 6-position, resulting in different reactivity and complexation properties.
6,6’-Dimethyl-2,2’-bipyridine: Substitution at the 6,6’-positions instead of the 4,4’-positions, leading to variations in steric and electronic effects.
4,4’-Dibromo-6,6’-dimethyl-2,2’-bipyridine: Contains bromine atoms instead of chlorine, affecting its reactivity and applications.
Uniqueness
6-Chloro-4,4’-dimethyl-2,2’-bipyridine is unique due to the presence of the chlorine atom at the 6-position, which imparts distinct reactivity and coordination properties. This makes it valuable for specific applications in catalysis and material science where such properties are desired .
Propiedades
Número CAS |
1025763-34-1 |
|---|---|
Fórmula molecular |
C12H11ClN2 |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-6-(4-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-4-14-10(5-8)11-6-9(2)7-12(13)15-11/h3-7H,1-2H3 |
Clave InChI |
YLUGLGAXDFMPSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC(=CC(=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


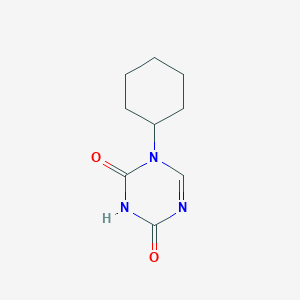

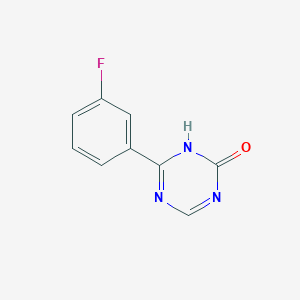
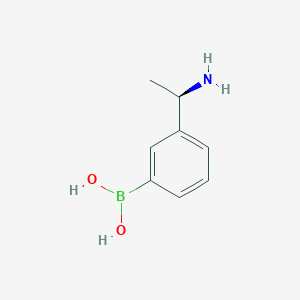

![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
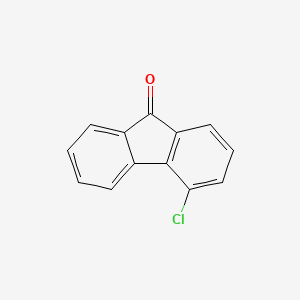

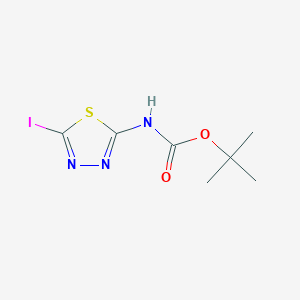
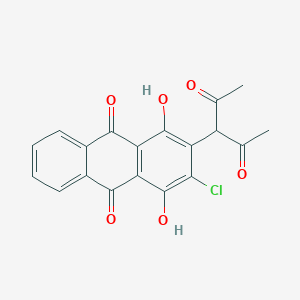
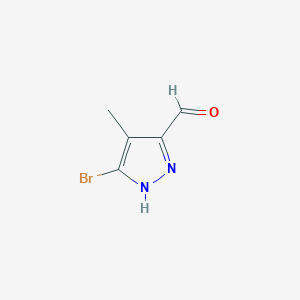
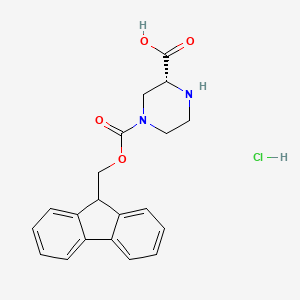
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
